molecular formula C28H29N3O5 B11584665 Ethyl 4-[(4-{[hydroxy(diphenyl)acetyl]amino}phenyl)carbonyl]piperazine-1-carboxylate

Ethyl 4-[(4-{[hydroxy(diphenyl)acetyl]amino}phenyl)carbonyl]piperazine-1-carboxylate

Cat. No.: B11584665
M. Wt: 487.5 g/mol
InChI Key: JMLJYXCGTHSXER-UHFFFAOYSA-N
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Description

ETHYL 4-[4-(2-HYDROXY-2,2-DIPHENYLACETAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a benzoic acid derivative, and an ethyl ester group. Its chemical properties make it a valuable subject of study in organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[4-(2-HYDROXY-2,2-DIPHENYLACETAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzoic Acid Derivative: This step involves the reaction of 4-aminobenzoic acid with 2-hydroxy-2,2-diphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Piperazine Ring Introduction: The benzoic acid derivative is then reacted with piperazine in the presence of a base such as triethylamine to form the piperazine ring.

    Esterification: Finally, the compound is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[4-(2-HYDROXY-2,2-DIPHENYLACETAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

ETHYL 4-[4-(2-HYDROXY-2,2-DIPHENYLACETAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-[4-(2-HYDROXY-2,2-DIPHENYLACETAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

ETHYL 4-[4-(2-HYDROXY-2,2-DIPHENYLACETAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE can be compared with other similar compounds, such as:

    4-[4-(2-HYDROXY-2,2-DIPHENYLACETAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLIC ACID: Lacks the ethyl ester group, which may affect its solubility and reactivity.

    ETHYL 4-[4-(2-HYDROXY-2,2-DIPHENYLACETAMIDO)BENZOYL]PIPERIDINE-1-CARBOXYLATE: Contains a piperidine ring instead of a piperazine ring, which may alter its biological activity.

    ETHYL 4-[4-(2-HYDROXY-2,2-DIPHENYLACETAMIDO)BENZOYL]MORPHOLINE-1-CARBOXYLATE: Contains a morpholine ring, which may influence its pharmacokinetic properties.

The unique structure of ETHYL 4-[4-(2-HYDROXY-2,2-DIPHENYLACETAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE, particularly the presence of the piperazine ring and the ethyl ester group, contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C28H29N3O5

Molecular Weight

487.5 g/mol

IUPAC Name

ethyl 4-[4-[(2-hydroxy-2,2-diphenylacetyl)amino]benzoyl]piperazine-1-carboxylate

InChI

InChI=1S/C28H29N3O5/c1-2-36-27(34)31-19-17-30(18-20-31)25(32)21-13-15-24(16-14-21)29-26(33)28(35,22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-16,35H,2,17-20H2,1H3,(H,29,33)

InChI Key

JMLJYXCGTHSXER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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